
4-((2,5-Dichlorophenyl)thio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,5-Dichlorophenyl)thio)butan-2-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a thioketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-Dichlorophenyl)thio)butan-2-one typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with butan-2-one in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((2,5-Dichlorophenyl)thio)butan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2,5-Dichlorophenyl)thio)butan-2-one has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the manufacture of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism by which 4-((2,5-Dichlorophenyl)thio)butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol
2,5-Dichlorophenyl isothiocyanate
2,6-Dichlorophenol
3,4-Dichlorophenol
3,5-Dichlorophenol
Propriétés
Formule moléculaire |
C10H10Cl2OS |
|---|---|
Poids moléculaire |
249.16 g/mol |
Nom IUPAC |
4-(2,5-dichlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-7(13)4-5-14-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
Clé InChI |
JTKYSFXHPMTQDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCSC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
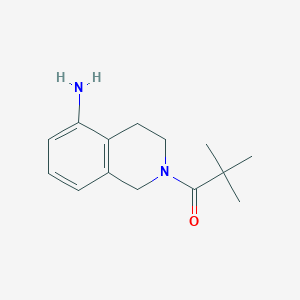
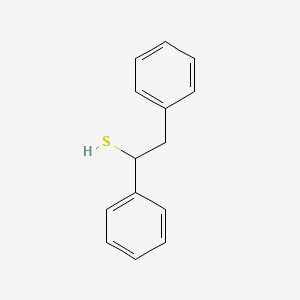
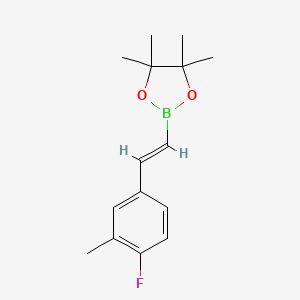
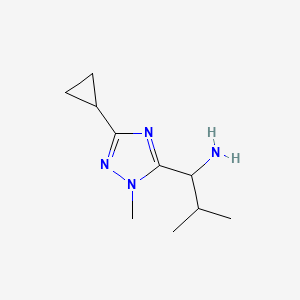
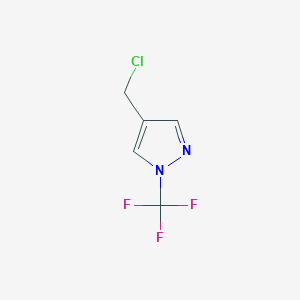
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)

![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
